molecular formula C16H20N2O3 B555433 (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide CAS No. 98516-74-6

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

Cat. No.: B555433
CAS No.: 98516-74-6
M. Wt: 288.34 g/mol
InChI Key: MLILEIUKVIPULY-VFZGTOFNSA-N
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Description

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Several studies have focused on synthesizing and characterizing derivatives of compounds structurally similar to (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide. These derivatives often exhibit significant biological activities, including antimicrobial properties. For instance:

  • Synthesis of Substituted Chromeno[2,3-d]pyrimidinone Derivatives :

    • A study described the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using a solvent-free condensation process. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Ghashang, Mansoor, & Aswin, 2013).
  • Antimicrobial Activity of Coumarin Derivatives :

    • Research into the synthesis of [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and related compounds revealed significant inhibitory activity against bacterial growth, indicating their potential as potent antimicrobial agents (Al-Rifai, Ayoub, Shakya, Safieh, & Mubarak, 2011).
  • Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides :

    • The Beckmann rearrangement of spiro-fused cycloalkanone oximes led to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, indicating a method for creating structurally complex and potentially biologically active compounds (Savel'ev, Tikhonov, & Rybalova, 2016).
  • Synthesis of Thiazolidin-4-ones Based on Coumarin Acids :

    • A study explored the synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which are proposed to be screened for antibacterial activity against various bacteria (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biochemical Applications and Probe Development

Some studies have focused on developing fluorescent probes and analyzing biochemical pathways, which are critical in medical research and diagnostics:

Multitarget Strategies in Disease Treatment

Coumarin derivatives are also being studied for their therapeutic potential, particularly in addressing complex diseases like Alzheimer's:

  • Alzheimer's Disease Treatment :
    • A multitarget strategy involving the design, synthesis, and evaluation of coumarin-based derivatives was studied, aiming to address Alzheimer's disease by modifying the biological profile of the compounds (Montanari et al., 2016).

Mechanism of Action

Target of Action

H-Ile-Amc, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or H-Ile-Amc Tfa, is primarily used as a substrate for aminopeptidase enzymes . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

H-Ile-Amc interacts with its target aminopeptidase enzymes by serving as a substrate. The enzyme cleaves the H-Ile-Amc molecule, resulting in the release of a fluorescent product . This fluorescence can be measured and is directly proportional to the activity of the aminopeptidase enzyme.

Result of Action

The cleavage of H-Ile-Amc by aminopeptidases results in the production of a fluorescent product. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of aminopeptidase activity . Therefore, the primary result of H-Ile-Amc’s action is the generation of a measurable signal that reflects enzyme activity.

Action Environment

The action of H-Ile-Amc is influenced by the biochemical environment in which it is used. Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of its cleavage by aminopeptidase enzymes and the resulting fluorescence. Furthermore, the stability of H-Ile-Amc may be affected by storage conditions, with optimal stability likely at room temperature .

Biochemical Analysis

Biochemical Properties

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide: plays a crucial role in biochemical reactions as an enzyme substrate. It interacts with aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of peptide substrates. The interaction between This compound and aminopeptidases results in the release of a fluorescent product, which can be quantitatively measured to determine enzyme activity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are primarily related to its role as an enzyme substrate. By facilitating the measurement of aminopeptidase activity, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The accurate detection of enzyme activity using This compound can provide insights into cellular processes and help identify abnormalities in enzyme function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through its interaction with aminopeptidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the release of a fluorescent product. This binding interaction is specific to the enzyme’s active site, ensuring that the fluorescent signal generated is directly proportional to the enzyme activity. This mechanism allows for precise quantification of aminopeptidase activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of This compound are critical factors that influence its effectiveness as an enzyme substrate. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that the fluorescent signal generated by the compound remains consistent over extended periods, making it a reliable tool for enzyme assays .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the measurement of enzyme activity without causing adverse effects. At higher doses, there may be potential toxic effects, including interference with normal cellular functions and enzyme activities. It is essential to determine the appropriate dosage to ensure accurate and reliable results in enzyme assays .

Metabolic Pathways

This compound: is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidases, which play a role in the breakdown of peptide substrates into individual amino acids. This interaction is crucial for maintaining proper metabolic flux and regulating metabolite levels within cells .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where aminopeptidase activity is present. The efficient transport and distribution of the compound are essential for its effectiveness in enzyme assays .

Subcellular Localization

The subcellular localization of This compound is primarily within compartments where aminopeptidase activity occurs, such as lysosomes and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the target enzymes to generate a measurable fluorescent signal. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILEIUKVIPULY-VFZGTOFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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